molecular formula C12H21NO4 B3098389 N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid CAS No. 1335031-77-0

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Cat. No.: B3098389
CAS No.: 1335031-77-0
M. Wt: 243.30
InChI Key: GKDUYHIMOWUHAF-UFBFGSQYSA-N
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Description

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the protection of the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Amidation: Carboxylic acids, acid chlorides, isocyanate intermediates

    Reduction: Sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: cis-2-amino-2-methyl-cyclopentane-carboxylic acid

    Amidation: N-Boc-protected amides

    Reduction: cis-2-amino-2-methyl-cyclopentanol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-2-amino-2-methyl-cyclopentane-carboxylic acid core, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications where chirality is crucial .

Properties

IUPAC Name

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-UFBFGSQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
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Reactant of Route 6
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

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